6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane
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Overview
Description
6-(4-Chlorophenyl)-1,5-diazabicyclo[310]hexane is a bicyclic compound that contains a diazabicyclohexane core with a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane typically involves the annulation of a cyclopropane ring to a pyrrole or cyclopropane ring. One common method is the metal-mediated cyclopropanation of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of photoredox catalysis and blue LED irradiation has also been reported to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications such as boceprevir and pf-07321332.
Bicyclo[2.1.1]hexane: Known for its role in bioactive compounds and medicinal chemistry.
Uniqueness: 6-(4-Chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane is unique due to its specific structural features, such as the chlorophenyl substituent and the diazabicyclohexane core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
329350-83-6 |
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Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H11ClN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13(10)12/h2-5,10H,1,6-7H2 |
InChI Key |
IOHAMVOYZGHDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(N2C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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